(8-Methylquinolin-6-yl)methanol
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Overview
Description
(8-Methylquinolin-6-yl)methanol is a chemical compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of a methyl group at the 8th position and a hydroxymethyl group at the 6th position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinolin-6-yl)methanol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the production efficiency while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: (8-Methylquinolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (8-Methylquinolin-6-yl)carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
(8-Methylquinolin-6-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (8-Methylquinolin-6-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of microbial and viral genomes . Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes in pathogens .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the methyl and hydroxymethyl groups.
8-Methylquinoline: Similar structure with a methyl group at the 8th position but lacking the hydroxymethyl group.
6-Hydroxyquinoline: Similar structure with a hydroxyl group at the 6th position but lacking the methyl group.
Uniqueness: (8-Methylquinolin-6-yl)methanol is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
(8-methylquinolin-6-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-6,13H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXICFWJXDPDTGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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